Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetic acid with pyrazole derivatives in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of a difluoromethyl intermediate, which then reacts with the pyrazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic esterification using nanoscale titanium dioxide. This method is advantageous due to its high yield, short reaction time, and the use of inexpensive and readily available raw materials . The process avoids the use of organic solvents, reducing both solvent recovery costs and environmental pollution risks.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include difluoromethyl pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The primary mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . By inhibiting SDH, the compound disrupts the electron transport chain, leading to the accumulation of succinate and a reduction in ATP production. This mechanism is particularly effective in controlling fungal growth in agricultural applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl pyrazole derivatives such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .
Uniqueness
Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to other pyrazole derivatives .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-9-10(3-4)6(7)8/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBTVQJANDHJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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